molecular formula C25H23N3O5S2 B2836970 methyl 2-[(2Z)-2-({4-[benzyl(methyl)sulfamoyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865197-78-0

methyl 2-[(2Z)-2-({4-[benzyl(methyl)sulfamoyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2836970
CAS No.: 865197-78-0
M. Wt: 509.6
InChI Key: OJCRSXRASGAICG-QPLCGJKRSA-N
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Description

Methyl 2-[(2Z)-2-({4-[benzyl(methyl)sulfamoyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a 2,3-dihydro-1,3-benzothiazole core fused with a sulfamoyl-substituted benzoyl group and a methyl acetate side chain. The Z-configuration of the imino bond and the dihydrobenzothiazole moiety distinguish it from fully aromatic benzothiazole derivatives.

Properties

IUPAC Name

methyl 2-[2-[4-[benzyl(methyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S2/c1-27(16-18-8-4-3-5-9-18)35(31,32)20-14-12-19(13-15-20)24(30)26-25-28(17-23(29)33-2)21-10-6-7-11-22(21)34-25/h3-15H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCRSXRASGAICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=CC=CC=C4S3)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-({4-[benzyl(methyl)sulfamoyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Benzoyl Group: This step involves the acylation of the benzothiazole ring with benzoyl chloride under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(2Z)-2-({4-[benzyl(methyl)sulfamoyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

methyl 2-[(2Z)-2-({4-[benzyl(methyl)sulfamoyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-({4-[benzyl(methyl)sulfamoyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Structural Analogues in Pharmaceutical Intermediates

Compound: (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate ()

  • Core Structure: 1,3-thiazole with methoxyimino and amino groups.
  • Key Differences: The target compound replaces the thiazole with a dihydrobenzothiazole and incorporates a sulfamoyl benzoyl group instead of a methoxyimino-ethanoate.
  • Synthesis : highlights a method involving coupling reactions for cephalosporin intermediates, whereas the target compound likely requires sulfamoyl benzoyl chloride coupling to the dihydrobenzothiazole .
  • Application : While 's compound is a cephalosporin precursor, the target’s sulfamoyl group may confer antibacterial or enzyme-inhibitory activity .

Benzothiazole-Indole Derivatives ()

Compound: Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate

  • Core Structure: Benzothiazole linked to indole via a cyanoacetate group.
  • Key Differences: The target compound lacks an indole moiety and instead features a sulfamoyl benzoyl group. The methyl acetate ester in the target may enhance lipophilicity compared to the cyano group in ’s compound.
  • Synthesis: employs a three-component reaction (benzothiazole, ethyl bromocyanoacetate, indole), whereas the target’s synthesis likely involves imino bond formation and sulfamoyl group introduction .

Sulfonylurea Herbicides ()

Compounds : Triflusulfuron methyl, ethametsulfuron methyl

  • Core Structure : Triazine ring with sulfonylurea bridges.
  • Key Differences : The target compound replaces the triazine with a dihydrobenzothiazole and uses a sulfamoyl benzoyl group instead of a sulfonylurea bridge.
  • Application : Sulfonylureas inhibit acetolactate synthase in plants, while the target’s dihydrobenzothiazole and sulfamoyl groups may target microbial or mammalian enzymes .

Benzothiazolyl Azo Benzoic Acids ()

Compounds : 2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acids

  • Core Structure : Azo-linked benzothiazole and benzoic acid.
  • Key Differences: The target compound uses an imino linkage instead of an azo group, which may reduce photoinstability and alter electronic properties. The dihydrobenzothiazole in the target could improve solubility compared to fully aromatic analogs .

Solubility and Stability

  • The dihydrobenzothiazole core may enhance aqueous solubility compared to fully aromatic systems (e.g., ’s azo derivatives) .

Bioactivity

  • The sulfamoyl group, common in sulfa drugs, suggests antibacterial or enzyme-inhibitory activity, akin to sulfonylurea herbicides but with a different target profile .
  • The methyl acetate ester may act as a prodrug, hydrolyzing in vivo to a carboxylic acid for improved target binding .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Synthesis Method Application
Target compound Dihydro-1,3-benzothiazole Sulfamoyl benzoyl, methyl acetate Coupling reaction Pharmaceutical candidate
Ethyl 2-(indolyl)benzothiazole () Benzothiazole Indole, cyanoacetate Three-component reaction Research chemical
Sulfonylurea herbicides () Triazine Sulfonylurea bridge, methoxy/methyl groups Condensation Herbicide
Azo benzoic acids () Benzothiazole-azo Azo linkage, hydroxy, substituents Diazotization & coupling Dyes, ligands

Table 2: Physicochemical Properties

Property Target Compound (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate () Ethyl 2-(indolyl)benzothiazole ()
Solubility Moderate (dihydro core) Low (aromatic thiazole) Low (cyano group)
Stability Moderate (Z-imino) High (stable crystalline form) Moderate (azo linkage)
Bioactivity Enzyme inhibition Cephalosporin intermediate Unreported

Q & A

Q. What are the optimal synthetic routes for methyl 2-[(2Z)-2-({4-[benzyl(methyl)sulfamoyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate, and how can purity be maximized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with benzothiazole and sulfamoyl precursors. Key steps include:

  • Coupling Reactions : Use of 4-[benzyl(methyl)sulfamoyl]benzoyl chloride with a benzothiazole-imine intermediate under inert conditions (N₂ atmosphere) .
  • Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency at 60–80°C .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
  • Yield Improvement : Catalytic agents like DMAP or triethylamine accelerate acylation and imine formation .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and Z-configuration of the imine bond. Aromatic protons appear as multiplets (δ 7.2–8.1 ppm), while the methyl ester resonates as a singlet (δ 3.7 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., m/z 512.57 for C₁₉H₂₀N₄O₇S₃) validates molecular formula .
  • X-ray Crystallography : Resolves stereochemical ambiguities; comparable to structurally similar benzothiazole derivatives (e.g., C–S bond length ~1.74 Å) .
  • HPLC-PDA : Purity >98% confirmed using a reversed-phase C18 column with UV detection at 254 nm .

Q. How does the compound’s stability under various conditions affect experimental design?

Methodological Answer:

  • Thermal Stability : Decomposes above 150°C; store at –20°C in amber vials to prevent photodegradation .
  • pH Sensitivity : Hydrolyzes in acidic (pH <3) or basic (pH >10) conditions; use neutral buffers (e.g., PBS) for biological assays .
  • Solvent Compatibility : Stable in DMSO (up to 100 mM stock solutions); avoid chloroform due to nucleophilic substitution risks at the sulfamoyl group .

Advanced Research Questions

Q. What reaction mechanisms are involved in the oxidation and reduction of this compound?

Methodological Answer:

  • Oxidation :
    • Sulfamoyl Group : Treating with H₂O₂/CH₃COOH yields sulfone derivatives via radical intermediates (confirmed by ESR) .
    • Benzothiazole Core : KMnO₄ in acetone selectively oxidizes the thiazole sulfur to sulfoxide (λmax shift from 280 nm to 320 nm) .
  • Reduction :
    • Imine Bond : NaBH₄ in methanol reduces the C=N bond to C–N, forming a secondary amine (verified by loss of ¹H NMR imine proton at δ 8.3 ppm) .
    • Catalytic Hydrogenation : Pd/C under H₂ gas reduces the benzyl group to a cyclohexane moiety (GC-MS monitoring required) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR) or proteases. The sulfamoyl group shows hydrogen bonding with catalytic lysine residues (ΔG ~ –9.2 kcal/mol) .
  • MD Simulations : GROMACS trajectories (100 ns) reveal stable binding to DNA gyrase (RMSD <2 Å), suggesting antibacterial potential .
  • QSAR Models : Hammett constants (σ) of substituents correlate with IC₅₀ values in enzyme inhibition assays (R² = 0.89) .

Q. What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Meta-Analysis : Compare IC₅₀ values from independent studies (e.g., anti-cancer activity ranges: 2–50 μM) and identify outliers due to assay variability (MTT vs. CellTiter-Glo) .
  • Orthogonal Assays : Validate antimicrobial claims with both broth microdilution (MIC) and time-kill kinetics .
  • Structural Analogues : Test derivatives (e.g., replacing benzyl with cyclohexyl) to isolate substituent effects on activity .

Q. What are the key considerations in designing SAR studies for this compound?

Methodological Answer:

  • Substituent Variation : Modify the benzyl group (e.g., electron-withdrawing –NO₂ vs. electron-donating –OCH₃) to assess effects on logP and target affinity .
  • In Vitro Assays : Use standardized protocols (e.g., NIH/3T3 for cytotoxicity, IC₅₀ determination via nonlinear regression) .
  • Data Normalization : Express activity relative to positive controls (e.g., doxorubicin for anti-cancer assays) to minimize inter-lab variability .

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